Flavin adénine dinucléotide

Vue d'ensemble

Description

Le dinucléotide flavine adénine est une coenzyme redox-active associée à diverses protéines et impliquée dans plusieurs réactions enzymatiques du métabolisme. C'est un dérivé de la riboflavine (vitamine B2) et joue un rôle crucial dans les réactions biologiques d'oxydoréduction. Le dinucléotide flavine adénine peut exister dans plusieurs états redox, y compris la forme quinone totalement oxydée, la forme semiquinone et la forme hydroquinone totalement réduite .

Applications De Recherche Scientifique

Flavin adenine dinucleotide has a wide range of scientific research applications:

Chemistry: It is used as a cofactor in various redox reactions and as a model compound for studying electron transfer processes.

Biology: Flavin adenine dinucleotide is essential for the function of many flavoproteins involved in cellular respiration, fatty acid oxidation, and amino acid metabolism.

Medicine: It is studied for its role in metabolic disorders and mitochondrial diseases. Flavin adenine dinucleotide analogs are being explored as potential therapeutic agents.

Industry: Flavin adenine dinucleotide is used in biosensors and bioelectronic devices due to its redox properties.

Mécanisme D'action

Target of Action

Flavin Adenine Dinucleotide (FAD) is a redox-active coenzyme associated with various proteins . It is the ubiquitous cofactor of a number of flavoenzymes, most of which are involved in redox reactions . Some of the primary targets of FAD include NADH dehydrogenase , p-hydroxybenzoate hydroxylase , Nitric oxide synthase, brain , and NAD (P)H dehydrogenase .

Mode of Action

FAD can exist in four redox states, which are the flavin-N (5)-oxide, quinone, semiquinone, and hydroquinone . FAD is converted between these states by accepting or donating electrons . In its fully oxidized form, or quinone form, FAD accepts two electrons and two protons to become FADH2 (hydroquinone form) . The semiquinone (FADH) can be formed by either reduction of FAD or oxidation of FADH2 by accepting or donating one electron and one proton, respectively .

Biochemical Pathways

FAD is involved in several enzymatic reactions in metabolism . It plays a crucial role in the electron transport chain where it is involved in the first enzyme complex 1 . A FMN (flavin adenine mononucleotide) as an oxidizing agent is used to react with NADH for the second step in the electron transport chain .

Pharmacokinetics

The pharmacokinetics of FAD have been studied in rats . After the intravenous bolus administration of a single dose of FMN (500nmol/kg), FAD was identified in plasma . Increased levels of fad in plasma were much less pronounced than that of rf levels .

Result of Action

FAD is involved in several cellular processes such as metabolism, bioenergetics, protein folding, ROS production, as well as defense against oxidative stress, redox epigenetics, cell differentiation, and many others . Therefore, a fine coordination among apo-flavoprotein turn-over, cofactor availability, and, in eukaryotic cells, sub-cellular flavin trafficking, is required in order to ensure correct flavoproteome maintenance .

Action Environment

The action of FAD is influenced by environmental factors such as the availability of riboflavin (Rf; vitamin B2), which is essential for the biosynthesis of FAD . The biosynthesis of FAD, starting from extracellular Rf, requires the sequential action of specialized transporters (RFVTs), riboflavin kinase (RFK), which catalyze the formation of FMN, and FAD synthase or FMN adenylyl transferase (FADS or FMNAT), which adenylates FMN to FAD .

Analyse Biochimique

Biochemical Properties

Flavin adenine dinucleotide plays a vital role in biochemical reactions. It is associated with various proteins and is involved in several enzymatic reactions in metabolism . Flavin adenine dinucleotide can exist in four redox states, which are the flavin-N (5)-oxide, quinone, semiquinone, and hydroquinone . It is converted between these states by accepting or donating electrons .

Cellular Effects

Flavin adenine dinucleotide is involved in numerous important metabolic pathways where the biological function is intrinsically related to its transient conformations . Several cellular processes depend on flavin adenine dinucleotide, namely: metabolism, bioenergetics, protein folding, ROS production, as well as defense against oxidative stress, redox epigenetics, cell differentiation, and many others .

Molecular Mechanism

Flavin adenine dinucleotide, in its fully oxidized form, or quinone form, accepts two electrons and two protons to become FADH2 (hydroquinone form) . The semiquinone (FADH·) can be formed by either reduction of flavin adenine dinucleotide or oxidation of FADH2 by accepting or donating one electron and one proton, respectively .

Temporal Effects in Laboratory Settings

In laboratory settings, flavin adenine dinucleotide exhibits transient conformations . These transient conformations are crucial for its function in biochemical reactions . The stability and degradation of flavin adenine dinucleotide over time in laboratory settings can affect its function and the results of biochemical reactions .

Dosage Effects in Animal Models

The effects of flavin adenine dinucleotide vary with different dosages in animal models . High doses of flavin adenine dinucleotide can induce renal disease in the organism . A physiologic dose of flavin adenine dinucleotide is beneficial in terms of biological activity .

Metabolic Pathways

Flavin adenine dinucleotide is involved in several enzymatic reactions in metabolism . It is a crucial part of the electron transport chain, where it acts as a cofactor in redox reactions . It is also involved in the first enzyme complex 1 of the electron transport chain .

Transport and Distribution

Flavin adenine dinucleotide is transported and distributed within cells and tissues through specialized transporters . It is essential for the correct maintenance of the flavoproteome .

Subcellular Localization

The subcellular localization of flavin adenine dinucleotide is crucial for its function. It is involved in numerous important metabolic pathways where its biological function is intrinsically related to its transient conformations . The confined space of enzymes requires flavin adenine dinucleotide set in its specific intermediate conformation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le dinucléotide flavine adénine peut être synthétisé enzymatiquement à partir de la riboflavine par une série de réactions de phosphorylation et d'adénylation. Les enzymes clés impliquées sont la riboflavine kinase, qui convertit la riboflavine en flavine mononucléotide, et la flavine mononucléotide adénylyltransférase, qui convertit la flavine mononucléotide en dinucléotide flavine adénine .

Méthodes de production industrielle : La production industrielle de dinucléotide flavine adénine implique généralement des procédés de fermentation microbienne utilisant des souches de bactéries ou de levures génétiquement modifiées qui surexpriment les enzymes nécessaires. Ces micro-organismes sont cultivés dans des bioréacteurs sous conditions contrôlées pour optimiser le rendement du dinucléotide flavine adénine .

Analyse Des Réactions Chimiques

Types de réactions : Le dinucléotide flavine adénine subit divers types de réactions, principalement l'oxydation et la réduction. Il peut accepter ou donner des électrons et des protons, passant d'un état redox à l'autre. La forme totalement oxydée (quinone) peut accepter deux électrons et deux protons pour devenir la forme totalement réduite (hydroquinone). La forme semiquinone peut être formée soit par réduction de la forme quinone, soit par oxydation de la forme hydroquinone .

Réactifs et conditions courantes : Les réactifs courants utilisés dans les réactions impliquant le dinucléotide flavine adénine comprennent l'oxygène moléculaire, le peroxyde d'hydrogène et divers substrats organiques et inorganiques. Les réactions se produisent généralement dans des conditions physiologiques, telles qu'un pH neutre et des températures modérées .

Produits principaux : Les principaux produits formés à partir de réactions impliquant le dinucléotide flavine adénine dépendent du contexte enzymatique spécifique. Par exemple, dans la chaîne de transport des électrons, le dinucléotide flavine adénine est impliqué dans la production d'adénosine triphosphate par phosphorylation oxydative .

4. Applications de la recherche scientifique

Le dinucléotide flavine adénine a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme cofacteur dans diverses réactions redox et comme composé modèle pour étudier les processus de transfert d'électrons.

Biologie : Le dinucléotide flavine adénine est essentiel au fonctionnement de nombreuses flavoprotéines impliquées dans la respiration cellulaire, l'oxydation des acides gras et le métabolisme des acides aminés.

Médecine : Il est étudié pour son rôle dans les troubles métaboliques et les maladies mitochondriales. Les analogues du dinucléotide flavine adénine sont explorés comme agents thérapeutiques potentiels.

Industrie : Le dinucléotide flavine adénine est utilisé dans les biosenseurs et les dispositifs bioélectroniques en raison de ses propriétés redox.

5. Mécanisme d'action

Le dinucléotide flavine adénine exerce ses effets en agissant comme coenzyme pour diverses flavoprotéines. Il participe aux réactions redox en cyclage entre ses formes oxydée et réduite. Les cibles moléculaires du dinucléotide flavine adénine comprennent des enzymes telles que la succinate déshydrogénase, l'α-cétoglutarate déshydrogénase et la pyruvate déshydrogénase. Ces enzymes sont impliquées dans des voies métaboliques critiques, y compris le cycle de l'acide citrique et la chaîne de transport des électrons .

Composés similaires :

Flavine mononucléotide : Un autre dérivé de la riboflavine, la flavine mononucléotide est également une coenzyme redox-active mais ne possède pas la partie adénine présente dans le dinucléotide flavine adénine.

Nicotinamide adénine dinucléotide : Cette coenzyme est impliquée dans les réactions redox mais contient de la nicotinamide au lieu de la flavine.

Nicotinamide adénine dinucléotide phosphate : Semblable au nicotinamide adénine dinucléotide mais avec un groupe phosphate supplémentaire, il est impliqué dans les réactions anaboliques.

Unicité : Le dinucléotide flavine adénine est unique en son genre par sa capacité à participer à la fois à des processus de transfert d'un électron et de deux électrons, ce qui en fait une coenzyme polyvalente dans diverses voies biochimiques. Son rôle dans le pont entre les processus à deux électrons et à un électron est essentiel pour maintenir l'équilibre redox cellulaire .

Comparaison Avec Des Composés Similaires

Flavin mononucleotide: Another derivative of riboflavin, flavin mononucleotide is also a redox-active coenzyme but lacks the adenine moiety present in flavin adenine dinucleotide.

Nicotinamide adenine dinucleotide: This coenzyme is involved in redox reactions but contains nicotinamide instead of flavin.

Nicotinamide adenine dinucleotide phosphate: Similar to nicotinamide adenine dinucleotide but with an additional phosphate group, it is involved in anabolic reactions.

Uniqueness: Flavin adenine dinucleotide is unique in its ability to participate in both one-electron and two-electron transfer processes, making it a versatile coenzyme in various biochemical pathways. Its role in bridging the gap between two-electron and one-electron processes is critical for maintaining cellular redox balance .

Propriétés

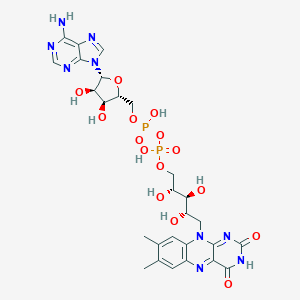

IUPAC Name |

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWQXMAJTJZDQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N9O15P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859284 | |

| Record name | CERAPP_13213 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146-14-5 | |

| Record name | flavitan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.